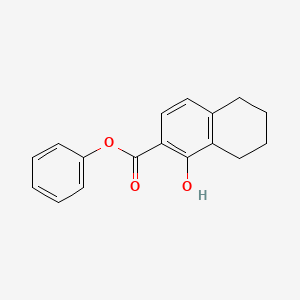

Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate

Description

Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate (CAS: 85720-85-0) is a bicyclic aromatic ester featuring a partially hydrogenated naphthalene core substituted with a hydroxyl group at position 1 and a phenyl ester moiety at position 2 . Its structure combines the rigidity of the naphthalene system with the hydrophobicity of the tetrahydro ring, making it a molecule of interest in synthetic chemistry and pharmaceutical intermediates. The compound was registered in 2018, indicating recent regulatory relevance .

Properties

CAS No. |

85720-85-0 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

phenyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-3,7-8,10-11,18H,4-6,9H2 |

InChI Key |

ILYUJAPQYVAEIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2O)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate typically involves the esterification of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products:

Oxidation: Formation of 5,6,7,8-tetrahydro-1-keto-2-naphthoate or 5,6,7,8-tetrahydro-1-carboxy-2-naphthoate.

Reduction: Formation of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate is a chemical compound with several applications, particularly in pharmaceutical research and development. It can be analyzed using reverse phase (RP) HPLC with mobile phase containing acetonitrile, water, and phosphoric acid .

Scientific Research Applications

- HPLC Analysis: this compound can be analyzed using reverse phase (RP) HPLC with simple conditions . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid .

- Intermediate in Synthesis: Phenyl 1-hydroxy-2-naphthoate is used as an intermediate for synthesizing natural products and anti-carcinogenic compounds .

- Pharmacokinetics: Liquid chromatography methods for this compound are scalable and can be used for isolation impurities in preparative separation and are also suitable for pharmacokinetics .

- Anti-cancer research: Hydroxynaphthoate derivatives play an important role in drug discovery and have been used as intermediates for the synthesis of anti-carcinogenic compounds .

- Synthesis of Liquid Crystals: Phenyl 1-hydroxy-2-naphthoate is a nematic liquid crystal intermediate .

Mechanism of Action

The mechanism of action of Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate:

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties (Inferred)

- Hydrophobicity: The tetrahydro-naphthalene core and phenyl ester in the target compound enhance lipophilicity compared to phenyl 4-hydroxybenzoate (monocyclic) and (6-methoxy-2-naphthyl)acetic acid (polar carboxylic acid) .

- Electronic Effects : The hydroxyl group in the target compound may participate in hydrogen bonding, unlike the ketone or oxadiazine derivatives, which exhibit electron-withdrawing effects .

Biological Activity

Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Chemical Formula : CHO

- Molecular Weight : 268.31 g/mol

- CAS Number : 85720-85-0

The compound features a tetrahydronaphthalene moiety with a phenolic hydroxyl group, contributing to its unique chemical behavior and biological interactions .

Biological Activities

Research indicates that derivatives of naphthoates, including this compound, exhibit several biological activities:

1. Anti-inflammatory Properties

- Hydroxynaphthoates are known for their anti-inflammatory effects. Studies have demonstrated that compounds within this family can inhibit inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by inflammation.

2. Antibacterial Effects

- Some derivatives show significant antibacterial activity against various pathogens. The presence of the hydroxyl group is crucial for enhancing this activity.

3. Cytotoxicity Against Cancer Cells

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This property is attributed to its ability to interact with cellular targets involved in proliferation and survival.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC values were determined to be approximately 25 µM for MCF-7 and 30 µM for HeLa cells.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

Mechanistic Studies

Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available naphthalene derivatives. Analytical methods such as High Performance Liquid Chromatography (HPLC) are employed to purify and characterize the compound during synthesis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate, and how are reaction conditions optimized?

The synthesis typically involves esterification or hydroxylation of tetrahydro-naphthalene precursors. For example, analogous naphthoate derivatives are synthesized via Friedel-Crafts acylation or condensation reactions using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at controlled temperatures (0–90°C), followed by purification via recrystallization (e.g., ethanol/water mixtures) . Optimization focuses on solvent choice, stoichiometry, and temperature to maximize yield (70–80%) while minimizing side reactions like over-oxidation or hydrolysis.

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Spectroscopy : Infrared (IR) spectroscopy identifies hydroxyl (O-H) and ester (C=O) functional groups. Nuclear Magnetic Resonance (¹H/¹³C-NMR) resolves substituent positions on the tetrahydro-naphthalene core, with aromatic protons appearing in the δ 6.5–8.5 ppm range .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths/angles and validates stereochemistry. ORTEP-III graphical interfaces aid in visualizing molecular packing and hydrogen-bonding networks .

Q. How is purity assessed for this compound, and what standards are applied in analytical validation?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity, often exceeding 98% . Reference standards from pharmacopeial guidelines (e.g., buffered methanol/water mobile phases) ensure method reproducibility. Impurity profiling may involve LC-MS to detect byproducts like unreacted naphthoic acid precursors .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between computational modeling and experimental data for this compound’s conformational stability?

Discrepancies arise from solvent effects or crystal-packing forces unaccounted for in gas-phase DFT calculations. For example, SXRD data may show distorted tetrahedral geometries in the tetrahydro ring due to intermolecular interactions, whereas computational models assume ideal symmetry. Hybrid approaches (e.g., molecular dynamics simulations with explicit solvent models) bridge this gap .

Q. What strategies address low yields in the synthesis of derivatives, such as halogenated or alkylated analogs?

Low yields often stem from steric hindrance at the 1-hydroxy position. Strategies include:

- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before functionalization .

- Catalysis : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at the 6-position .

- Microwave-assisted synthesis : Accelerate reaction kinetics and reduce side-product formation .

Q. How are chiral centers in the tetrahydro-naphthalene core resolved, and what enantioselective methods are reported?

Chiral HPLC with amylose-based columns separates enantiomers. Asymmetric synthesis routes employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization steps. Circular dichroism (CD) spectroscopy validates enantiomeric excess (>95%) .

Q. What mechanistic insights explain contradictory reactivity trends in the compound’s hydroxyl group under acidic vs. basic conditions?

Under acidic conditions, the hydroxyl group may act as a leaving group via protonation, enabling ester hydrolysis. In basic environments, deprotonation forms a phenoxide ion, enhancing nucleophilic aromatic substitution at adjacent positions. Kinetic studies (e.g., pH-rate profiling) and isotopic labeling (²H/¹⁸O) clarify these pathways .

Methodological Best Practices

Q. How should researchers design stability studies for this compound in long-term storage?

- Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Analytical checks : Monitor degradation via periodic HPLC and mass spectrometry. Buffer solutions (pH 7.0 phosphoric acid) mimic physiological conditions for pre-formulation studies .

Q. What experimental controls are critical when studying its biological activity in vitro?

- Negative controls : Use solvent-only (e.g., DMSO) and structurally inert analogs (e.g., phenyl benzoate) to isolate target effects.

- Positive controls : Compare against known bioactive naphthoates (e.g., 2-hydroxy-1-naphthoic acid) .

- Dose-response curves : Ensure linearity across 3–5 log units to validate assay sensitivity.

Data Interpretation and Reporting

Q. How should conflicting crystallographic data (e.g., disordered solvent molecules) be handled in publications?

Disordered regions are refined using PART instructions in SHELXL, with occupancy factors adjusted to fit electron density. Omission of poorly resolved solvent molecules (e.g., water) is justified via R-factor metrics (R₁ < 0.05). Transparent reporting in CIF files is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.